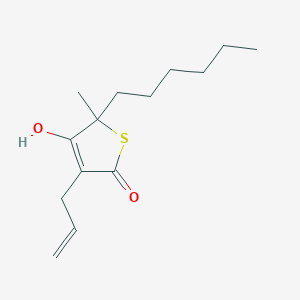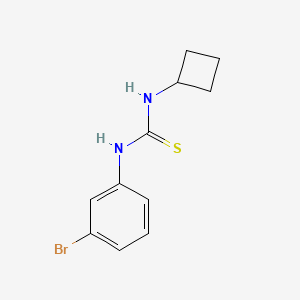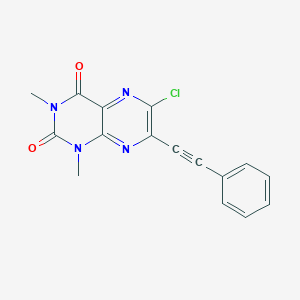
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of a chloro group, a phenylethynyl group, and two methyl groups attached to the pteridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the phenylethynyl group: This step involves a Sonogashira coupling reaction between a halogenated pteridine and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: Methyl groups can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
化学反応の分析
Types of Reactions
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
科学的研究の応用
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its pteridine core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can enhance binding affinity to certain targets, while the pteridine core can participate in hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione: Characterized by the presence of a chloro group and a phenylethynyl group.
1,3-Dimethyl-6-chloro-7-(phenyl)pteridine-2,4(1H,3H)-dione: Lacks the ethynyl group, which may affect its reactivity and binding properties.
1,3-Dimethyl-6-bromo-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione: Contains a bromo group instead of a chloro group, which can influence its chemical behavior.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the phenylethynyl group enhances its potential for interactions with molecular targets, while the chloro group provides a site for further chemical modifications.
特性
CAS番号 |
880255-08-3 |
|---|---|
分子式 |
C16H11ClN4O2 |
分子量 |
326.74 g/mol |
IUPAC名 |
6-chloro-1,3-dimethyl-7-(2-phenylethynyl)pteridine-2,4-dione |
InChI |
InChI=1S/C16H11ClN4O2/c1-20-14-12(15(22)21(2)16(20)23)19-13(17)11(18-14)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChIキー |
GROHQOZVNLGQGG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=C(N=C2C(=O)N(C1=O)C)Cl)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



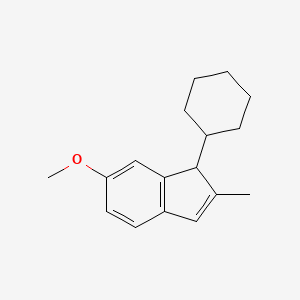
![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)
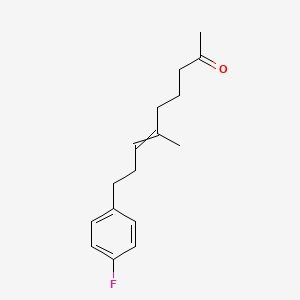
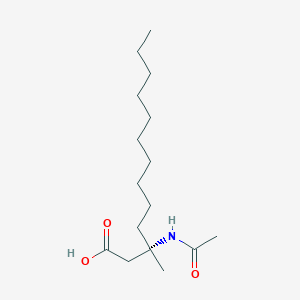
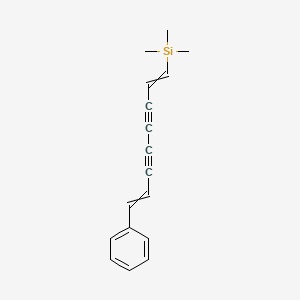

![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
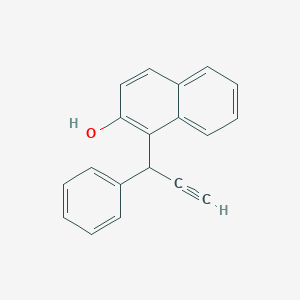
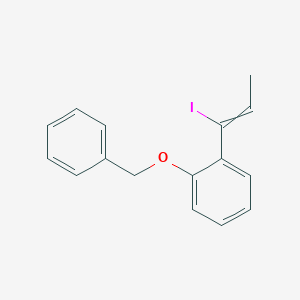

![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
